molecular formula C10H7BrO3 B2967426 4-(4-Bromophenyl)-2-oxo-3-butenoic acid CAS No. 921933-06-4

4-(4-Bromophenyl)-2-oxo-3-butenoic acid

Cat. No.: B2967426
CAS No.: 921933-06-4
M. Wt: 255.06 g/mol
InChI Key: PNTNYSBERFXLNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Bromophenyl)-2-oxo-3-butenoic acid is an organic compound that features a bromine atom attached to a phenyl ring, which is further connected to a butenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(4-Bromophenyl)-2-oxo-3-butenoic acid can be synthesized through several methods. One common approach involves the bromination of phenylacetic acid, followed by a series of reactions to introduce the butenoic acid moiety. The reaction conditions typically involve the use of bromine and mercuric oxide, followed by fractional crystallization to isolate the desired isomer .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactions, followed by purification steps such as recrystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromophenyl)-2-oxo-3-butenoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions include various substituted phenylacetic acids, hydrazone derivatives, and other functionalized aromatic compounds .

Scientific Research Applications

4-(4-Bromophenyl)-2-oxo-3-butenoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a lead compound for developing new therapeutic agents.

    Industry: It is used in the synthesis of various industrial chemicals and materials

Mechanism of Action

The mechanism by which 4-(4-Bromophenyl)-2-oxo-3-butenoic acid exerts its effects involves interactions with specific molecular targets. The bromine atom and the butenoic acid moiety play crucial roles in binding to enzymes or receptors, thereby modulating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Bromophenyl)-2-oxo-3-butenoic acid is unique due to its specific structural features, which confer distinct reactivity and biological activity compared to similar compounds. Its combination of a bromine-substituted phenyl ring and a butenoic acid moiety makes it a valuable compound for various research applications.

Properties

CAS No.

921933-06-4

Molecular Formula

C10H7BrO3

Molecular Weight

255.06 g/mol

IUPAC Name

4-(4-bromophenyl)-2-oxobut-3-enoic acid

InChI

InChI=1S/C10H7BrO3/c11-8-4-1-7(2-5-8)3-6-9(12)10(13)14/h1-6H,(H,13,14)

InChI Key

PNTNYSBERFXLNE-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C=CC(=O)C(=O)O)Br

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)C(=O)O)Br

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.